molecular formula C24H24N2O2 B11531901 2-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11531901
M. Wt: 372.5 g/mol
InChI Key: ZEIQSAYXZMXZIN-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-ethoxybenzaldehyde and 4-ethylbenzaldehyde with anthranilic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine, chlorine, and nitrating agents.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and inflammation.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-(4-chlorophenyl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

2-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of ethoxy and ethyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-(4-ethylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H24N2O2/c1-3-17-9-13-19(14-10-17)26-23(18-11-15-20(16-12-18)28-4-2)25-22-8-6-5-7-21(22)24(26)27/h5-16,23,25H,3-4H2,1-2H3

InChI Key

ZEIQSAYXZMXZIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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